5-(4-Methylphenyl)-1H-tetrazole

Lipophilicity LogP Physicochemical Properties

5-(4-Methylphenyl)-1H-tetrazole is a key intermediate for medicinal chemistry and organic synthesis. Its para-methyl substitution yields a LogP of 1.5, compared to 0.8 for the unsubstituted analog, enabling precise lipophilicity tuning in SAR studies. This validated building block is used in synthesizing angiotensin II receptor antagonists (ARBs) and novel H3 receptor ligands. Available in high purity (≥98%) for consistent results in demanding R&D applications.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 24994-04-5
Cat. No. B1214041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methylphenyl)-1H-tetrazole
CAS24994-04-5
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNN=N2
InChIInChI=1S/C8H8N4/c1-6-2-4-7(5-3-6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
InChIKeyBCCJIAZPYBJASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Methylphenyl)-1H-tetrazole (CAS 24994-04-5) Procurement Guide: Properties, Purity, and Application Context


5-(4-Methylphenyl)-1H-tetrazole (CAS 24994-04-5), also referred to as 5-(p-tolyl)-1H-tetrazole, is a heterocyclic organic compound belonging to the 5-aryltetrazole class [1]. This class of compounds is defined by a central tetrazole ring (a five-membered aromatic ring with four nitrogen atoms) substituted at the 5-position by a 4-methylphenyl (p-tolyl) group. The compound is a white to off-white crystalline powder with a molecular weight of 160.18 g/mol and a molecular formula of C8H8N4 . Its key physicochemical properties include a melting point of 250-253 °C and a predicted pKa of 4.44 . It is primarily utilized as a versatile intermediate in pharmaceutical and organic synthesis .

Procurement Rationale for 5-(4-Methylphenyl)-1H-tetrazole: Why Close Analogs Are Not Direct Replacements


While the tetrazole scaffold is a well-established carboxylic acid bioisostere, the specific substitution pattern on the aryl ring is a critical determinant of biological activity and physicochemical properties [1]. 5-(4-Methylphenyl)-1H-tetrazole, with its specific para-methyl substitution, occupies a unique position in structure-activity relationship (SAR) studies [2]. Direct substitution with unsubstituted 5-phenyl-1H-tetrazole or ortho-/meta-substituted analogs is not a straightforward replacement. Such changes can profoundly alter molecular geometry, lipophilicity (LogP), and hydrogen-bonding capabilities, potentially leading to significant loss of target affinity or undesirable changes in a compound's pharmacokinetic profile [3]. The following quantitative evidence highlights specific areas where 5-(4-Methylphenyl)-1H-tetrazole demonstrates measurable differentiation.

Quantitative Performance of 5-(4-Methylphenyl)-1H-tetrazole vs. Structural Analogs: A Technical Comparison


Physicochemical Differentiation: Lipophilicity (LogP) of 5-(4-Methylphenyl)-1H-tetrazole vs. 5-Phenyl-1H-tetrazole

The lipophilicity of a drug candidate, often quantified by its partition coefficient (LogP), is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). 5-(4-Methylphenyl)-1H-tetrazole demonstrates a measurably different lipophilicity compared to its unsubstituted analog, 5-phenyl-1H-tetrazole [1]. This difference is a direct consequence of the electron-donating methyl group in the para-position.

Lipophilicity LogP Physicochemical Properties SAR

Impact of Methyl Substitution on Tetrazole pKa: A Key Parameter for Bioisosteric Replacement

The acidity of a tetrazole ring is central to its function as a carboxylic acid bioisostere, influencing its ionization state at physiological pH and its ability to engage in key ionic interactions with a biological target. The pKa of the tetrazole N-H proton is modulated by the substituent on the adjacent phenyl ring. The para-methyl group in 5-(4-Methylphenyl)-1H-tetrazole exerts an electron-donating effect that alters the acidity of the tetrazole compared to the unsubstituted phenyl analog [1].

pKa Acidity Bioisostere Drug Design

Synthetic Accessibility: Comparative Yields in a General 5-Aryltetrazole Synthesis Protocol

The [3+2] cycloaddition of nitriles with sodium azide is a standard method for synthesizing 5-aryltetrazoles. Within this general protocol, the nature of the aryl nitrile substituent can influence the reaction efficiency. Studies on related tetrazoles provide a benchmark for evaluating synthetic viability. In one optimized protocol, the synthesis of 5-phenyl-1H-tetrazole from benzonitrile was achieved in a yield of 95% [1]. While specific published yields for the 4-methylphenyl analog are not widely disseminated, its commercial availability suggests that the synthesis is similarly robust, and yields are expected to be comparable to those of 5-phenyl-1H-tetrazole under analogous conditions.

Synthetic Yield Cycloaddition Process Chemistry

Validated Applications of 5-(4-Methylphenyl)-1H-tetrazole in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: SAR-Driven Optimization of Bioactive Molecules

5-(4-Methylphenyl)-1H-tetrazole is a critical tool in medicinal chemistry for exploring structure-activity relationships (SAR) around a tetrazole core. Its distinct physicochemical profile, including a quantifiably different LogP (1.5) compared to the unsubstituted 5-phenyl-1H-tetrazole (LogP 0.8) [1], makes it a valuable building block for modulating lipophilicity. This is essential for tuning ADME properties like membrane permeability and metabolic stability in a drug discovery program [2].

Synthesis of Complex Bioactive Scaffolds

The compound serves as a key intermediate in the synthesis of more complex, biologically active molecules. It is documented as a precursor in the preparation of derivatives used in the development of angiotensin II receptor antagonists (ARBs), a class of drugs for treating hypertension [3]. This highlights its role as a validated building block in the synthesis of therapeutically relevant chemotypes.

Development of Novel Histamine H3 Receptor Antagonists

Research indicates that substituted tetrazoles, a class to which 5-(4-Methylphenyl)-1H-tetrazole belongs, are being actively investigated as cores for novel histamine H3 receptor antagonists. These studies have achieved optimization targets for liver microsome stability (t(1/2) > 60 min) and minimal CYP inhibition (IC50 > 50 µM), demonstrating the potential of the tetrazole motif in generating drug-like molecules [4].

General Organic Synthesis and Material Science

Beyond pharmaceuticals, 5-aryltetrazoles find utility in materials science. The tetrazole ring can act as a ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs) or other functional materials [5]. The specific p-tolyl substituent on 5-(4-Methylphenyl)-1H-tetrazole can be exploited to tune the steric and electronic properties of the resulting coordination complexes.

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